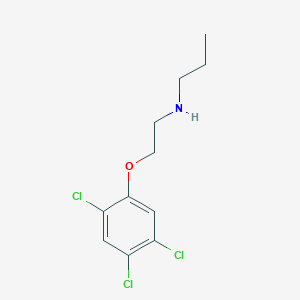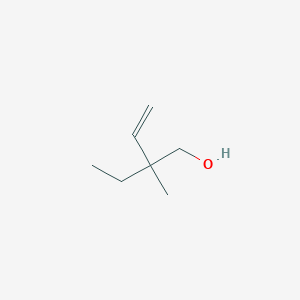
4-(4-Ethoxyphenoxy)aniline hydrochloride
Descripción general
Descripción
“4-(4-Ethoxyphenoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 6889-04-9 . It has a molecular weight of 265.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H15NO2.ClH/c1-2-16-12-7-9-14 (10-8-12)17-13-5-3-11 (15)4-6-13;/h3-10H,2,15H2,1H3;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” has a melting point of 120-121 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Genotoxic Activities of Aniline and its Metabolites
Aniline and its metabolites have been studied for their genotoxic potential, which might explain the occurrence of spleen tumors in rats as a result of primary genetic activity. Most results, especially those with validated and well-performed studies, did not indicate a potential of aniline to induce gene mutations. There is evidence for the clastogenic activity in vivo at dose levels close to lethality, essentially due to hematotoxic effects. The major metabolites of aniline, such as p-aminophenol and p-hydroxyacetanilide, have shown potential for inducing chromosomal damage in vitro and, at relatively high dose levels, also in vivo. This suggests that the carcinogenic effects in the spleen of rats are the end stage of chronic high-dose damage of the blood leading to a massive overload of the spleen with iron, causing chronic oxidative stress (Bomhard & Herbold, 2005).
Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates
Alkylphenol ethoxylates (APEs) and their degradation products, such as alkylphenols (APs), have been identified as environmental pollutants due to their use in domestic and industrial products. These compounds can mimic natural hormones and disrupt endocrine function in wildlife and humans. The physicochemical properties of APE metabolites indicate effective partitioning into sediments following discharge from sewage treatment plants, highlighting the environmental persistence and potential ecotoxicological impact of these substances (Ying, Williams, & Kookana, 2002).
Sorption of Phenoxy Herbicides to Soil and Organic Matter
Research on the sorption of phenoxy herbicides, such as 2,4-D, to soil, organic matter, and minerals has provided insights into their environmental behavior and potential for contamination. Soil organic matter and iron oxides appear to be significant sorbents for these compounds, influencing their mobility and persistence in the environment. This knowledge is crucial for assessing the environmental impact of phenoxy herbicides and developing strategies for mitigating their effects (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-ethoxyphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13;/h3-10H,2,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIGNYAEASJHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3385921.png)

![3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3385933.png)


![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)

![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)

